3,3'-Dithiobis[N-(methyl-d3)propanamide] is a synthetic compound characterized by its unique structural and functional properties. Its molecular formula is , with a molecular weight of approximately 432.7 g/mol. This compound is notable for its potential applications in various scientific fields, including biochemistry and materials science. It is classified as a dithiobis compound, which typically features two thiol groups connected by a disulfide bond, enhancing its reactivity and utility in chemical synthesis.
The synthesis of 3,3'-Dithiobis[N-(methyl-d3)propanamide] can be approached through several methods, primarily involving the reaction of thiol derivatives with amides or other functionalized compounds. A common method includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 3,3'-Dithiobis[N-(methyl-d3)propanamide] can be represented using various chemical notation systems:
InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)
CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC
This structure indicates the presence of two propanamide groups linked by a disulfide bridge (–S–S–), which is responsible for its unique chemical reactivity.
The primary reactions involving 3,3'-Dithiobis[N-(methyl-d3)propanamide] include:
These reactions are significant for applications in organic synthesis and materials chemistry.
The mechanism of action for 3,3'-Dithiobis[N-(methyl-d3)propanamide] primarily revolves around its ability to form reactive intermediates through disulfide bond cleavage. Upon reduction of the disulfide bond:
This mechanism underlies its utility in various biochemical applications.
The physical properties of 3,3'-Dithiobis[N-(methyl-d3)propanamide] include:
Chemical properties include:
Relevant data on melting point and boiling point may vary based on purity and specific synthesis conditions.
The applications of 3,3'-Dithiobis[N-(methyl-d3)propanamide] span several scientific fields:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3